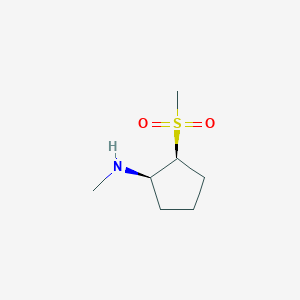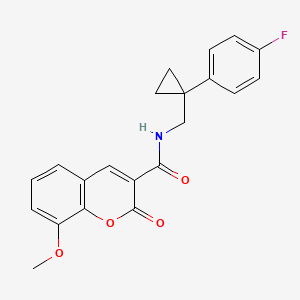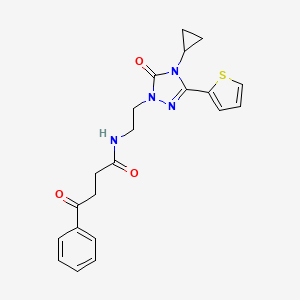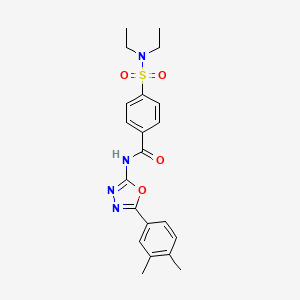
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide” is a small molecule with a molecular weight of 277.34. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle , and a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Synthesis Techniques
Research has detailed the synthesis of related furan-2-carboxamide compounds, showcasing methodologies that might apply to the synthesis of "N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide." For instance, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a process involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by reactions with P2S5 and potassium ferricyanide Russian Journal of General Chemistry.
Molecular and Electronic CharacterizationA study by Cakmak et al. (2022) focused on a thiazole-based heterocyclic amide, offering insights into molecular and electronic structures through experimental and theoretical investigations, including X-ray diffraction (XRD) and density functional theory (DFT) Acta crystallographica. Section C, Structural chemistry. This research could be relevant for understanding the structural properties of "this compound."
Biological Activity
Explorations into the antimicrobial efficacy of related compounds highlight the potential biological applications of "this compound." For instance, the antimicrobial activities against various microorganisms were demonstrated by Cakmak et al. (2022), suggesting potential pharmacological and medical applications Acta crystallographica. Section C, Structural chemistry.
Analytical and Spectral Study
Patel (2020) conducted a study on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including antimicrobial activity assessment, which could provide a foundation for further investigations into similar compounds like "this compound" Analytical and Spectral Study of Furan Ring Containing Organic Ligands.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(11-4-2-7-18-11)15-9-10-3-1-6-16(10)13-14-5-8-19-13/h2,4-5,7-8,10H,1,3,6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGFPHPDMSKQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2730610.png)

![isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2730614.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2730615.png)



![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2730626.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)

![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)
